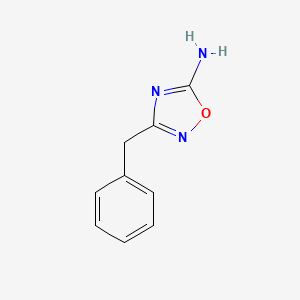

3-Benzyl-1,2,4-oxadiazol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

3-benzyl-1,2,4-oxadiazol-5-amine |

InChI |

InChI=1S/C9H9N3O/c10-9-11-8(12-13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11,12) |

InChI Key |

TZWLFNFEEJRCOA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NOC(=N2)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Benzyl 1,2,4 Oxadiazol 5 Amine and Its Analogues

Classical and Contemporary Approaches to 1,2,4-Oxadiazole (B8745197) Ring Formation

The construction of the 1,2,4-oxadiazole ring can be achieved through several synthetic routes, each with its own advantages and limitations. These methods can be broadly categorized into cycloaddition reactions, cyclodehydration reactions, oxidative cyclizations, and one-pot protocols.

Cycloaddition Reactions

A classical and widely employed method for the synthesis of 1,2,4-oxadiazoles is the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. chim.it This [3+2] cycloaddition approach is a powerful tool for forming the heterocyclic ring. The requisite nitrile oxides are typically generated in situ from the corresponding hydroximoyl halides or by dehydration of nitroalkanes. The regiochemistry of the cycloaddition is a key consideration, as the substituent from the nitrile oxide precursor generally ends up at the C5 position of the 1,2,4-oxadiazole ring, while the substituent from the nitrile component is located at the C3 position.

Cyclodehydration of Acylated Amidoximes

One of the most common and versatile methods for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclodehydration of O-acylated amidoximes. nih.gov This two-step process begins with the acylation of an amidoxime (B1450833) with a carboxylic acid derivative, such as an acyl chloride or anhydride, to form an O-acylamidoxime intermediate. This intermediate is then subjected to cyclization, often under thermal conditions or in the presence of a base or acid catalyst, to yield the 1,2,4-oxadiazole. The choice of solvent and catalyst can significantly influence the reaction conditions and yields. organic-chemistry.orggoogle.com

Oxidative Cyclization Reactions

Oxidative cyclization reactions provide an alternative route to the 1,2,4-oxadiazole ring system. These methods often involve the formation of a key N-O bond through an oxidation process. For instance, the oxidative cyclization of N-acyl amidines using reagents like N-bromosuccinimide (NBS) has been reported. researchgate.net Another approach involves the oxidative cyclization of N-benzyl amidoximes, which can proceed via the generation of an iminoxy radical followed by intramolecular cyclization. rsc.org These methods offer a direct entry to the 1,2,4-oxadiazole core from readily available starting materials.

One-Pot Synthesis Protocols

To improve efficiency and reduce the number of synthetic steps, several one-pot procedures for the synthesis of 1,2,4-oxadiazoles have been developed. These protocols often combine the formation of the amidoxime and its subsequent cyclization in a single reaction vessel. For example, 3,5-disubstituted 1,2,4-oxadiazoles can be synthesized in a one-pot reaction from nitriles, hydroxylamine, and aldehydes. rsc.org In this approach, the amidoxime is formed in situ and then reacts with the aldehyde, which can also act as an oxidant to facilitate the final ring formation. rsc.orgresearchgate.net Another efficient one-pot method involves the reaction of amidoximes with carboxylic acid derivatives in the presence of coupling agents. researchgate.net

Targeted Synthesis of 3-Benzyl-1,2,4-oxadiazol-5-amine

The specific synthesis of this compound (CAS 55654-03-0) is not extensively detailed in readily available scientific literature. However, based on the general synthetic methodologies for 5-amino-1,2,4-oxadiazoles, a plausible pathway can be proposed.

Key Precursors and Reaction Pathways

The most probable synthetic route to this compound involves the reaction of a key precursor, 2-phenylacetamidoxime (B106280) , with a reagent that can provide the C5-amino group. 2-Phenylacetamidoxime would serve as the source of the 3-benzyl substituent.

One potential and direct method is the reaction of 2-phenylacetamidoxime with cyanogen (B1215507) bromide (BrCN) . This reaction would proceed through the initial formation of an O-cyano intermediate, which then undergoes intramolecular cyclization to yield the desired 5-amino-1,2,4-oxadiazole (B13162853).

Another viable approach is the reaction of 2-phenylacetamidoxime with cyanamide (B42294) (H₂NCN) or a disubstituted carbodiimide. The reaction with carbodiimides is a known method for the synthesis of 5-amino-substituted 1,2,4-oxadiazoles. researchgate.net The reaction likely proceeds through the formation of an O-adduct, which subsequently cyclizes to the final product.

The table below outlines the key precursors and a proposed reaction pathway for the synthesis of this compound.

| Precursor 1 | Precursor 2 | Proposed Reaction | Product |

| 2-Phenylacetamidoxime | Cyanogen Bromide | Cyclization | This compound |

| 2-Phenylacetamidoxime | Cyanamide | Cyclization | This compound |

It is important to note that while these pathways are chemically reasonable based on established reactivity patterns for the synthesis of analogous compounds, specific reaction conditions such as solvent, temperature, and catalysts would need to be optimized to achieve a successful synthesis of this compound.

Optimization of Reaction Conditions and Yields

The synthesis of 1,2,4-oxadiazoles, including analogues of this compound, is heavily influenced by reaction conditions. Optimization of parameters such as solvents, catalysts, temperature, and basic conditions is crucial for maximizing yields and simplifying procedures.

One of the primary routes to 1,2,4-oxadiazoles involves the cyclization of O-acylamidoximes. The efficiency of this step can be significantly improved by selecting the appropriate catalyst. For instance, a study comparing various catalysts for this cyclization identified tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) as highly effective. nih.gov The optimization of the base and solvent system is also critical. While traditional methods often require harsh conditions like refluxing in DMF or pyridine (B92270) with strong bases, newer protocols have found success under milder conditions. rsc.org For example, using potassium hydroxide (KOH) in DMSO has been effective for synthesizing derivatives from sensitive starting materials like crotonic acid. nih.gov

The choice of solvent plays a pivotal role. Polar protic solvents have been shown to be effective in certain reduction reactions of the 1,2,4-oxadiazole ring, with methanol (B129727) providing good yields in shorter times when heated. researchgate.net In one-pot syntheses starting from nitriles and aldehydes, the aldehyde can function as both a reactant and an oxidant, eliminating the need for an external oxidizing agent. rsc.org This base-mediated, one-pot approach represents a significant optimization by streamlining the reaction sequence. rsc.org

A multi-step synthesis on DNA-chemical conjugates highlights the optimization of the O-acylation of amidoximes, a key intermediate step. nih.gov By testing various coupling agents and conditions, researchers can significantly improve conversion rates for the final cyclodehydration step. nih.gov

Table 1: Optimization of Reaction Conditions for 1,2,4-Oxadiazole Synthesis

| Parameter Optimized | Traditional Conditions | Optimized Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Catalyst/Base | Strong bases (e.g., in pyridine) | Tetrabutylammonium hydroxide (TBAH); K2CO3 in DMSO | Higher efficiency, milder conditions | nih.gov |

| Solvent | Aprotic bipolar solvents (e.g., DMF, DMSO) | Polar protic solvents (e.g., Methanol); Non-polar solvents with protic catalyst | Improved yield, shorter reaction times | researchgate.netresearchgate.net |

| Reaction Type | Multi-step with isolation of intermediates | One-pot synthesis from nitriles and aldehydes | Increased efficiency, atom economy | rsc.org |

| Coupling Agent (for O-acylation) | Standard coupling agents | Screened agents like HATU, PyAOP | Higher conversion rates for DNA-conjugated synthesis | nih.gov |

Green Chemistry Approaches in 1,2,4-Oxadiazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 1,2,4-oxadiazoles to reduce environmental impact, minimize waste, and improve safety. These approaches focus on alternative energy sources, environmentally benign solvents, and sustainable catalysts. nih.govmdpi.com

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in the synthesis of 1,2,4-oxadiazoles, offering significant advantages over conventional heating methods. nih.gov The primary benefits include dramatically reduced reaction times, improved yields, and increased product purity. nih.govnih.gov

One-pot microwave-assisted syntheses have been developed that allow for the creation of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles, hydroxylamine, and esters or Meldrum's acids under solvent-free conditions. organic-chemistry.orgresearchgate.net These methods are noted for their good-to-excellent yields and operational simplicity. nih.govorganic-chemistry.org The choice of solvent in microwave synthesis is important, with polar solvents like DMF, ethanol (B145695), and acetic acid being preferred due to their ability to efficiently absorb microwave energy. nih.gov However, solvent-free methods are also prominent. For example, using a magnesia-supported sodium carbonate catalyst with acyl halides under microwave irradiation provides a green, one-pot method for synthesizing 1,2,4-oxadiazoles from nitriles. researchgate.net

Table 2: Examples of Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles

| Starting Materials | Conditions | Key Features | Reference |

|---|---|---|---|

| Nitriles, Hydroxylamine, Meldrum's acids | Microwave irradiation, solvent-free | One-pot, good to excellent yields | organic-chemistry.org |

| Amidoximes, Acyl chlorides/Esters | Microwave, NH4F/Al2O3 or K2CO3 | Heterocyclization method | nih.gov |

| Isoniazid, Aromatic aldehyde | Microwave (300W), DMF (catalytic) | Rapid (3 min), high yield | nih.govnih.gov |

| Nitriles, Hydroxylamine hydrochloride, Acyl halides | Microwave, Magnesia-supported Na2CO3, solvent-free | Green, one-pot synthesis | researchgate.net |

Ultrasound-Mediated Synthesis

Ultrasound irradiation is another green technique that utilizes acoustic cavitation to promote chemical reactions. This method has been successfully applied to the synthesis of oxadiazole rings, providing rapid and efficient transformations under mild conditions. tandfonline.comtandfonline.com

For example, 2-amino-1,3,4-oxadiazoles have been synthesized via an ultrasound-assisted oxidative cyclization of semicarbazones. tandfonline.comtandfonline.com This protocol is notable for its very short reaction times (e.g., 15 minutes), satisfactory yields, and the use of a safer oxidizing system (N-bromosuccinimide) under metal-free conditions. tandfonline.com Another study demonstrated the efficient, ultrasound-assisted synthesis of 1,3,4-oxadiazol-2-amines from hydrazides and cyanogen bromide in ethanol with potassium bicarbonate, achieving high yields of 81-93%. nih.gov While these examples focus on the 1,3,4-isomer, the methodology demonstrates the potential of sonochemistry as a green approach for the broader class of oxadiazole heterocycles.

Use of Environmentally Benign Solvents (e.g., water)

A key tenet of green chemistry is the replacement of hazardous organic solvents with environmentally benign alternatives. In 1,2,4-oxadiazole synthesis, there is a move away from traditional solvents like DMF and DMSO towards greener options such as water, ethanol, 2-methyl THF, and ionic liquids. mdpi.comnih.gov

Catalyst Design for Sustainable Production

Sustainable catalyst design for 1,2,4-oxadiazole synthesis focuses on developing catalysts that are inexpensive, non-toxic, reusable, and highly efficient under mild conditions. nih.gov A significant advancement in this area is the use of metal-free catalysts. nih.gov

Graphene oxide (GO) has been reported as an inexpensive, environmentally friendly, metal-free heterogeneous carbocatalyst for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov GO exhibits dual catalytic activity, acting as both a solid acid catalyst and an oxidizing agent, which allows for efficient oxidative cyclization under benign conditions. nih.gov This approach avoids the use of hazardous and often expensive transition metal catalysts. nih.gov

Other efficient and mild catalyst systems include PTSA-ZnCl2, which has been used for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org The design of such catalysts that can be easily recovered and reused is central to creating sustainable and economical production processes for complex molecules like 1,2,4-oxadiazoles. nih.gov

Electrochemical Synthesis Methods for 1,2,4-Oxadiazoles

Electrochemical synthesis is a powerful and sustainable protocol that uses electrons as a "traceless" and green redox agent, avoiding the need for chemical oxidants or reductants and minimizing waste. rsc.org This technique has been successfully applied to the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. rsc.orgrsc.org

A notable method involves the anodic oxidation of N-benzyl amidoximes to generate an iminoxy radical. rsc.orgrsc.org This intermediate then undergoes a 1,5-Hydrogen Atom Transfer (1,5-HAT) and subsequent intramolecular cyclization to form the 1,2,4-oxadiazole ring. rsc.org This electrochemical approach offers several advantages:

Mild Conditions: The reactions are typically carried out at low temperatures. rsc.org

No External Oxidants: It avoids the use of chemical oxidants, which often produce stoichiometric amounts of waste. rsc.org

Broad Substrate Scope: The method shows high functional group compatibility. rsc.orgrsc.org

Efficiency: It is characterized by simple operation and short reaction times. rsc.org

This process represents a practical and environmentally friendly alternative to traditional methods that may require harsh conditions or toxic reagents. rsc.org

Dehydrogenative Cyclization via Anodic Oxidation

A highly efficient and environmentally benign approach for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the electro-oxidative dehydrogenative cyclization of N-benzyl amidoximes. researchgate.net This method provides a convenient and practical pathway for creating the oxadiazole core under mild conditions. researchgate.net The process is characterized by its operational simplicity and compatibility with a wide range of functional groups. researchgate.net

The general strategy relies on the anodic oxidation of an amidoxime precursor. For the synthesis of this compound, a suitable starting material would be a derivative of phenylacetamidoxime. The electrochemical reaction facilitates the necessary N-O bond formation and subsequent cyclization. Alternative oxidative cyclization methods for related 3-amino-1,2,4-oxadiazoles have utilized reagents like iodobenzene (B50100) diacetate (IBD) at ambient temperatures, highlighting a chemical oxidation approach that complements the electrochemical strategy. nih.gov

Mechanistic Studies of Electrochemical Pathways

The electrochemical synthesis of 1,2,4-oxadiazoles from N-benzyl amidoximes proceeds through a well-defined mechanistic pathway. researchgate.net The key steps are initiated by the anodic oxidation of the amidoxime, which generates a critical iminoxy radical intermediate. researchgate.net

The proposed mechanism involves the following sequence:

Anodic Oxidation : The process begins at the anode where the N-benzyl amidoxime undergoes an initial single electron transfer (SET) to form a radical cation.

Generation of Iminoxy Radical : This is followed by deprotonation to yield an iminoxy radical.

1,5-Hydrogen Atom Transfer (1,5-HAT) : A crucial intramolecular 1,5-hydrogen atom transfer occurs from the benzylic C-H to the nitrogen radical. researchgate.net

Second Anodic Oxidation : The resulting carbon-centered radical undergoes a second anodic oxidation to form a carbocation.

Cyclization/Aromatization : Intramolecular cyclization then occurs as the oxygen atom of the oxime attacks the carbocation, followed by aromatization to furnish the stable 3,5-disubstituted 1,2,4-oxadiazole ring. researchgate.net

This electrochemical strategy avoids the need for external metal catalysts or stoichiometric chemical oxidants, positioning it as a green and efficient synthetic route. acs.org

Derivatization and Analogue Synthesis

To explore the chemical space around this compound and to conduct structure-activity relationship (SAR) studies, derivatization at both the 5-amino position and the benzyl (B1604629) moiety is essential.

Introduction of Diverse Substituents at the Amino Position

The amino group at the C5 position of the 1,2,4-oxadiazole ring is a prime site for chemical modification. Standard synthetic transformations can be employed to introduce a wide array of functional groups, leading to the generation of diverse libraries of analogues.

Common derivatization strategies include:

Acylation : Reaction with various acid chlorides (e.g., acetyl chloride, benzoyl chloride) or anhydrides in the presence of a base can yield the corresponding N-acylated derivatives. ekb.eg

Urea (B33335) Formation : Treatment with different isocyanates (e.g., phenyl isocyanate) leads to the formation of N-substituted urea derivatives. ekb.eg

Buchwald-Hartwig Cross-Coupling : For the synthesis of N-aryl substituted amines, palladium-catalyzed cross-coupling reactions with aryl halides offer an efficient method. nih.gov

These reactions allow for the systematic introduction of substituents with varying electronic and steric properties, which is crucial for probing biological interactions.

Table 1: Examples of Derivatization Reactions at the 5-Amino Position An illustrative table based on common reactions for amino groups on heterocyclic systems.

| Reagent Type | Product Class | Example Reagent |

|---|---|---|

| Acid Chloride | Amide | Benzoyl Chloride |

| Isocyanate | Urea | Phenyl Isocyanate |

| Aryl Halide (Pd cat.) | Arylamine | Bromobenzene |

Functionalization at the Benzyl Moiety

The benzyl group offers another key position for structural modification. Introducing substituents onto the phenyl ring of the benzyl moiety can significantly influence the molecule's properties, such as lipophilicity and electronic profile.

Methods for functionalization include:

Use of Substituted Starting Materials : The most direct approach involves starting the synthesis with a substituted phenylacetic acid or its derivative. For instance, using 4-chlorophenylacetic acid would lead to the final compound having a 4-chlorobenzyl group at the C3 position. ekb.eg

Modification of the Benzyl Ring : For an existing 3-benzyl-1,2,4-oxadiazole-5-amine core, standard electrophilic aromatic substitution reactions could be employed, although this may be complicated by the directing effects of the rest of the molecule and potential side reactions.

Systematic variation of substituents (e.g., fluoro, chloro, methoxy) at the ortho, meta, and para positions of the benzene (B151609) ring is a common strategy in medicinal chemistry to fine-tune activity. nih.govnih.gov

Table 2: Influence of Benzyl Ring Substitution on Analogue Properties An illustrative table based on general principles of medicinal chemistry.

| Substituent Position | Substituent Example | Potential Influence |

|---|---|---|

| Ortho | Fluoro (F) | May alter conformation and improve binding. nih.gov |

| Meta | Trifluoromethoxy (OCF₃) | Increases lipophilicity and electron-withdrawing character. nih.gov |

| Para | Chloro (Cl) | Enhances hydrophobic character. nih.gov |

Design Principles for Structure-Activity Relationship (SAR) Studies

The design of analogues for SAR studies is guided by principles aimed at systematically understanding how structural changes affect biological activity. For 1,2,4-oxadiazole derivatives, several key factors are often considered.

Key design principles include:

Modulation of Physicochemical Properties : SAR studies often focus on the impact of lipophilicity (logP) and electronic properties. Quantitative Structure-Activity Relationship (QSAR) models have shown the importance of hydrophobicity and quantum chemical descriptors in predicting the activity of 1,2,4-oxadiazol-5-amine derivatives. researchgate.net

Steric and Conformational Effects : The size and position of substituents on both the benzyl ring and the 5-amino group can influence how the molecule fits into a biological target. Introducing substituents at the ortho-position of the phenyl ring, for example, can have deleterious effects, whereas meta- and para-substitutions are often more beneficial. nih.gov

Bioisosteric Replacement : The 1,2,4-oxadiazole ring itself is often used as a bioisosteric replacement for ester or amide functionalities, providing resistance to hydrolysis. semanticscholar.org Further modifications can be designed to mimic the interactions of known active compounds.

SAR studies have established that for related heterocyclic compounds, electron-withdrawing and hydrophobic groups on the phenyl rings can be beneficial to activity. nih.gov A systematic approach, modifying one part of the molecule at a time (e.g., first the amino substituent, then the benzyl ring substituent), is crucial for deconvoluting the complex structure-activity relationships. researchgate.net

Chemical Reactivity and Transformation Studies of 3 Benzyl 1,2,4 Oxadiazol 5 Amine

Reactivity of the 1,2,4-Oxadiazole (B8745197) Ring System

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle characterized by the presence of two nitrogen atoms and one oxygen atom. This arrangement of heteroatoms results in a relatively electron-deficient aromatic system, which significantly influences its reactivity. chemicalbook.comchim.it The ring possesses a degree of aromaticity, though lower than that of benzene (B151609), and contains a weak N-O bond, making it susceptible to certain types of reactions, particularly those involving nucleophilic attack and subsequent ring transformations. chim.itresearchgate.net

Nucleophilic Attack and Ring-Opening Reactions

In contrast to its inertness towards electrophiles, the carbon atoms of the 1,2,4-oxadiazole ring, particularly C3 and C5, are electrophilic and thus susceptible to attack by nucleophiles. chim.it This susceptibility is further enhanced by the relatively low aromaticity and the weak, cleavable O-N bond. chim.itresearchgate.net Such nucleophilic attacks can lead to ring-opening, often followed by rearrangement or recyclization to form new heterocyclic systems. chim.itresearchgate.net

One common transformation is the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) rearrangement. chim.itresearchgate.net For instance, studies on related 3-chloro-1,2,4-oxadiazoles have shown that reaction with nucleophiles like allylamine (B125299) can initiate an attack at the C5 position, leading to ring opening and subsequent recyclization to form a new heterocyclic system. chim.it Similarly, heating 3-aryl-5-methyl-1,2,4-oxadiazoles with benzylamine (B48309) has been reported to cause cleavage of the oxadiazole ring, yielding an aryl nitrile and N-acetylbenzylamine, indicating a nucleophilic attack by the amine on the C5 position followed by ring scission.

The exocyclic amine at the C5 position of 3-benzyl-1,2,4-oxadiazol-5-amine can influence the course of these reactions. While the amine itself is a nucleophile, under certain conditions, an external, stronger nucleophile could attack the C5 or C3 positions, leading to ring transformation. The specific products would depend on the nature of the nucleophile, the solvent, and the reaction temperature.

Metalation and Functionalization via Organometallic Intermediates (e.g., zincation, magnesiation)

Direct functionalization of the 1,2,4-oxadiazole ring via C-H activation and metalation represents a powerful strategy for introducing new substituents. While specific studies on this compound are not prevalent, research on analogous heterocyclic systems, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, demonstrates the feasibility of this approach. beilstein-journals.org

The use of sterically hindered TMP (2,2,6,6-tetramethylpiperidyl) bases, such as TMP₂Zn·2LiCl or TMPMgCl·LiCl, allows for regioselective deprotonation (metalation) of the heterocyclic ring under mild conditions. beilstein-journals.org These organometallic intermediates can then be trapped with a variety of electrophiles to yield functionalized products. Given the acidic nature of the C-H protons on some heterocyclic systems, it is plausible that the C5-H of a 3-benzyl-1,2,4-oxadiazole could be targeted for metalation, although in the title compound this position is substituted with an amine. Alternatively, metalation could potentially be directed to the benzyl (B1604629) methylene (B1212753) protons or the phenyl ring, depending on the reaction conditions and the specific organometallic base used. This method offers a versatile route to novel derivatives that are not accessible through classical substitution reactions.

Reactions Involving the Exocyclic Amine Group

The primary amine at the C5 position of this compound is a key site of reactivity, behaving as a typical primary amine nucleophile. This allows for a variety of transformations to modify the compound's structure and properties.

Acylation and Sulfonylation Reactions

The exocyclic amine readily undergoes acylation and sulfonylation reactions when treated with appropriate electrophiles such as acid chlorides, acid anhydrides, or sulfonyl chlorides. These reactions typically proceed in the presence of a base to neutralize the acid byproduct.

Studies on the closely related 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine have demonstrated successful acylation with a range of acid chlorides, including acetyl chloride and benzoyl chloride, in the presence of triethylamine. ekb.eg This provides strong evidence that this compound would react similarly to form the corresponding N-acyl derivatives.

The following table summarizes representative acylation reactions based on analogous compounds.

| Acylating Agent | Base | Expected Product | Reference |

| Acetyl Chloride | Triethylamine | N-(3-benzyl-1,2,4-oxadiazol-5-yl)acetamide | ekb.eg |

| Benzoyl Chloride | Triethylamine | N-(3-benzyl-1,2,4-oxadiazol-5-yl)benzamide | ekb.eg |

| 4-Methoxybenzoyl Chloride | Triethylamine | N-(3-benzyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzamide | ekb.eg |

Similarly, sulfonylation with agents like p-toluenesulfonyl chloride or methanesulfonyl chloride would yield the corresponding sulfonamides. These reactions are crucial for creating derivatives with modified electronic and steric properties.

Alkylation and Reductive Amination

The nitrogen atom of the exocyclic amine can also be alkylated. Direct alkylation with alkyl halides can be challenging to control and may lead to mixtures of mono- and di-alkylated products, as well as potential quaternization.

A more controlled method for introducing alkyl groups is through reductive amination. This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form a transient imine intermediate. The imine is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the starting carbonyl compound.

The general scheme for the reductive amination of this compound is depicted below:

This method allows for the synthesis of a wide array of N-substituted derivatives in a controlled manner. The table below illustrates potential products from reductive amination with various carbonyl compounds.

| Carbonyl Compound | Reducing Agent | Expected Product |

| Formaldehyde | NaBH₃CN | N-methyl-3-benzyl-1,2,4-oxadiazol-5-amine |

| Acetaldehyde | NaBH(OAc)₃ | N-ethyl-3-benzyl-1,2,4-oxadiazol-5-amine |

| Acetone | NaBH₃CN | N-isopropyl-3-benzyl-1,2,4-oxadiazol-5-amine |

| Cyclohexanone | NaBH(OAc)₃ | N-cyclohexyl-3-benzyl-1,2,4-oxadiazol-5-amine |

Condensation Reactions with Carbonyl Compounds

The primary amine group at the 5-position of the 1,2,4-oxadiazole ring in this compound is a key site for chemical reactivity, particularly in condensation reactions with carbonyl compounds such as aldehydes and ketones. These reactions typically proceed via nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form an imine, commonly known as a Schiff base. wikipedia.orglibretexts.org This process is generally acid-catalyzed, with the optimal pH for the reaction being around 5. libretexts.orglibretexts.org At a higher pH, there is insufficient acid to protonate the hydroxyl group in the intermediate, hindering its removal as water. Conversely, at a lower pH, the amine reactant becomes protonated, rendering it non-nucleophilic. libretexts.orglibretexts.org

The formation of Schiff bases from heterocyclic amines is a widely studied area due to the diverse biological activities these products can exhibit. mwjscience.com For instance, Schiff bases derived from various heterocyclic pharmacophores have been synthesized and investigated for their potential applications. The reaction involves the formation of a C=N double bond, and the stability of the resulting imine can vary. youtube.com In many cases, the reaction is reversible and can be driven to completion by removing the water formed during the reaction, for example, by azeotropic distillation or the use of dehydrating agents like molecular sieves. wikipedia.org

While specific studies on the condensation reactions of this compound with a wide range of carbonyl compounds are not extensively detailed in the provided search results, the general principles of imine formation are well-established. wikipedia.orglibretexts.orgyoutube.com The reaction of an amine with an aldehyde or ketone to form a Schiff base is a fundamental transformation in organic synthesis. semanticscholar.org For example, the reaction of 3-formylacetylacetone (B1258551) with benzylamine has been shown to produce the corresponding Schiff base. nih.gov Similarly, various Schiff bases have been synthesized from other heterocyclic amines, such as those derived from 1,2,4-triazoles. mwjscience.com

Table 1: Examples of Schiff Base Formation from Amines and Carbonyl Compounds

| Amine Reactant | Carbonyl Reactant | Product Type | Reference(s) |

| Benzylamine | 3-Formylacetylacetone | Schiff Base | nih.gov |

| 4-amino-3-hydroxybenzoic acid | 3-Hydroxy benzaldehyde | Schiff Base | semanticscholar.org |

| Primary Amines | Aldehydes/Ketones | Imine (Schiff Base) | wikipedia.orglibretexts.orglibretexts.org |

| 3-amino-1,2,4-triazole-5-thiol | 5-chlorosalicylaldehyde | Schiff Base | mwjscience.com |

Transformations of the Benzyl Moiety

The benzyl group in this compound offers another avenue for chemical modification, distinct from the reactivity of the oxadiazole core. The benzylic position, the carbon atom directly attached to the benzene ring, is known for its enhanced reactivity. wikipedia.org

Oxidation and Reduction Reactions

The benzylic C-H bonds are relatively weak, making the benzyl group susceptible to oxidation. wikipedia.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or concentrated nitric acid (HNO3) can oxidize a non-tertiary benzylic alkyl group to a carboxylic acid. wikipedia.org Milder and more selective oxidizing agents can convert a benzylic methylene group to a carbonyl group. wikipedia.org

Conversely, the benzyl group can be removed under various reductive conditions. wikipedia.org A common method for the debenzylation of N-benzyl amines is catalytic hydrogenation. organic-chemistry.org Other reductive methods, such as using sodium in liquid ammonia, can also cleave benzyl ethers. wikipedia.org

Halogenation and Cross-Coupling Reactions

The benzene ring of the benzyl group can undergo electrophilic aromatic substitution reactions, such as halogenation. The reaction of benzene with chlorine or bromine in the presence of a Lewis acid catalyst, like iron(III) chloride or aluminum chloride, results in the substitution of a hydrogen atom on the ring with a halogen atom. libretexts.orglibretexts.org In the case of a substituted benzene ring, such as the one in the benzyl group, the existing substituent directs the position of the incoming halogen. libretexts.org

The resulting halogenated benzyl derivatives can then be utilized in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, are powerful tools for further functionalization. While specific examples for halogenated this compound are not provided, palladium-catalyzed C-S cross-coupling reactions have been successfully applied to other heterocyclic systems, indicating the potential for similar transformations on this scaffold. researchgate.net

Mechanistic Investigations of Complex Transformations

The 1,2,4-oxadiazole ring system can participate in complex rearrangements. One notable transformation is the Boulton-Katritzky rearrangement, which has been observed in 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles. nih.gov This rearrangement occurs in the presence of acids or bases and leads to the formation of spiropyrazolinium compounds. nih.gov The study of such rearrangements is crucial as the biological activity initially attributed to the starting oxadiazole may, in fact, be due to the rearranged product. nih.gov Mechanistic investigations of these transformations often involve detailed spectroscopic analysis and X-ray diffraction to confirm the structures of the products. nih.gov While a specific mechanistic study on this compound was not found, the potential for such rearrangements highlights the complexity of the chemistry of this heterocyclic system.

Advanced Spectroscopic and Crystallographic Elucidation of Chemical Structures

High-Resolution NMR Spectroscopy for Structural and Stereochemical Assignment

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton. The two benzylic protons (CH₂) attached to the oxadiazole ring would likely appear as a singlet. The five protons of the phenyl ring would resonate in the aromatic region, typically between 7.2 and 7.4 ppm, exhibiting a complex multiplet pattern. The two protons of the primary amine (NH₂) group are anticipated to produce a broad singlet, the chemical shift of which can be variable and is sensitive to solvent, concentration, and temperature.

¹³C-NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. It is expected to show seven distinct signals: one for the benzylic carbon, four for the aromatic carbons of the benzyl (B1604629) group (due to symmetry, the ortho and meta carbons are equivalent), and two for the carbons of the 1,2,4-oxadiazole (B8745197) ring (C3 and C5). The C3 carbon, bonded to the benzyl group, and the C5 carbon, bonded to the amine group, would have characteristic chemical shifts reflecting their electronic environment within the heterocyclic ring.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for definitive assignment, confirming the connectivity between protons and carbons throughout the benzyl and oxadiazole moieties.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Benzyl-1,2,4-oxadiazol-5-amine Predicted values are based on standard chemical shift ranges and data from analogous structures.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |

|---|---|---|---|

| Benzylic -CH₂- | ~4.1 | ~32 | Singlet |

| Phenyl -CH- (x5) | 7.2 - 7.4 | 127 - 135 | Multiplet |

| Amine -NH₂ | Broad (~5.0-6.5) | N/A | Broad Singlet |

| Oxadiazole C3 | N/A | ~168 | N/A |

| Oxadiazole C5 | N/A | ~170 | N/A |

Mass Spectrometry for Fragmentation Pattern Analysis and Complex Structure Confirmation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. The electron ionization (EI) mass spectrum of this compound would be expected to show a distinct molecular ion peak [M]⁺ corresponding to its molecular weight.

The fragmentation of the 1,2,4-oxadiazole ring is well-documented and often proceeds via a formal retro-1,3-dipolar cycloaddition. This primary cleavage would break the N2-C3 and O1-C5 bonds. For this compound, this would likely lead to two primary fragmentation pathways, resulting in the detection of ions corresponding to benzyl cyanide and other characteristic fragments. The benzyl cation (m/z 91) is also a very common and stable fragment expected from benzyl-containing compounds. nist.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| Molecular Ion | [C₉H₉N₃O]⁺ | 175 |

| Benzyl Cation | [C₇H₇]⁺ | 91 |

| Phenyl Cation | [C₆H₅]⁺ | 77 |

| Benzyl Cyanide Fragment | [C₈H₇N]⁺ | 117 |

Infrared and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display several characteristic absorption bands. The primary amine group will show a pair of medium-intensity stretching bands in the region of 3300-3500 cm⁻¹ (asymmetric and symmetric N-H stretching) and a bending vibration around 1600-1650 cm⁻¹. The aromatic C-H bonds of the benzyl group will produce sharp peaks just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene (B1212753) bridge will appear just below 3000 cm⁻¹. The C=N stretching of the oxadiazole ring is expected in the 1640-1680 cm⁻¹ region, potentially overlapping with the amine bending. nih.govsemanticscholar.org

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the phenyl ring and the oxadiazole ring are expected to be strong and sharp in the Raman spectrum, whereas the N-H stretching vibrations would be weak.

Table 3: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |

| Primary Amine (N-H) | Bending (Scissoring) | 1600 - 1650 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| Oxadiazole C=N | Stretch | 1640 - 1680 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Variable |

| Oxadiazole C-O-N | Ring Vibrations | 1000 - 1200 | Strong |

X-ray Crystallography for Solid-State Molecular Architecture Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information on intermolecular interactions like hydrogen bonding.

While a crystal structure for this compound has not been publicly reported, analysis of closely related 1,2,4-oxadiazole derivatives allows for an informed prediction of its structural characteristics. nih.gov The 1,2,4-oxadiazole ring itself would be essentially planar. X-ray analysis would determine the exact dihedral angle between this heterocyclic ring and the phenyl ring of the benzyl substituent. nih.gov

Crucially, this technique would reveal the intermolecular hydrogen bonding network formed by the primary amine group. It is expected that the amine protons would act as hydrogen bond donors, and the nitrogen atoms of the oxadiazole ring would act as acceptors, leading to the formation of supramolecular chains or sheets in the crystal lattice. nih.govnih.gov

Table 4: Representative Crystallographic Parameters from an Analogous 1,2,4-Oxadiazole Derivative Data is illustrative and based on a similar reported structure to show the type of information obtained. nih.gov

| Parameter | Description | Typical Value (from analogue) |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Bond Length (C-N) | Distance between atoms in the oxadiazole ring. | ~1.32 - 1.38 Å |

| Bond Length (C-O) | Distance between atoms in the oxadiazole ring. | ~1.35 - 1.40 Å |

| Bond Angle (N-C-N) | Angle within the heterocyclic ring. | ~105 - 115° |

| Dihedral Angle | Torsion angle between the oxadiazole and phenyl rings. | Variable |

| Hydrogen Bond (N-H···N) | Intermolecular interaction distance. | ~2.9 - 3.2 Å |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 3-Benzyl-1,2,4-oxadiazol-5-amine. These calculations provide data on electronic distribution, molecular orbital energies, and reactivity descriptors.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For heterocyclic compounds, DFT calculations, often using the B3LYP method with a 6-31G(d,p) basis set, are employed to optimize the molecular geometry and determine structural parameters such as bond lengths and angles. epstem.net These studies can also calculate vibrational frequencies, which can be compared with experimental infrared (IR) spectra to validate the theoretical model. epstem.net Theoretical investigations on related heterocyclic structures have utilized DFT to calculate a range of properties, including thermodynamic parameters, atomic charges, and NMR chemical shifts, providing a comprehensive understanding of the molecule's characteristics. epstem.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.com The energy gap between the HOMO and LUMO (ΔEgap) is a key indicator of molecular stability and reactivity. epstem.net

Theoretical calculations on related molecules provide insight into these parameters. epstem.net A smaller HOMO-LUMO gap suggests higher reactivity. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

The table below shows illustrative FMO data calculated for various molecules using DFT methods, demonstrating how these values can be determined.

| Parameter | Compound 1 | Compound 2 | Compound 3 | Compound 4 |

| HOMO (eV) | -6.914 | -6.996 | -6.533 | -6.155 |

| LUMO (eV) | -1.725 | -1.974 | -2.147 | -2.316 |

| Energy Gap (eV) | 5.189 | 5.022 | 4.386 | 3.839 |

| Data derived from a study on related compounds, calculated at the CAM-B3LYP-D3/6-311++G(d,p)-CPCM level. researchgate.net |

The 1,2,4-oxadiazole (B8745197) ring is classified as a five-membered heterocyclic system. Compared to other heterocycles, it is considered to be among the least aromatic. This lower aromaticity is associated with a tendency to undergo rearrangements into more stable heterocyclic structures. researchgate.net The reduced aromatic character, coupled with the presence of a labile O-N bond and electrophilic carbon centers at positions C(3) and C(5), contributes significantly to the ring's reactivity. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are used to explore the flexibility of molecules and their interactions with biological targets over time. For derivatives of 1,2,4-oxadiazole, MD simulations have been employed to study their binding stability with enzymes. For instance, simulations have indicated a strong affinity of certain 1,2,4-oxadiazole derivatives for the Leishmania infantum CYP51 enzyme, suggesting they are promising therapeutic compounds. nih.gov Similar studies on related oxadiazole derivatives have used MD simulations to confirm the stability of docking poses within the active sites of target enzymes like acetylcholinesterase. nih.gov In a study on a related 1,2,4-triazole, the dihedral angle between the triazole and benzene (B151609) rings was determined to be 81.05 (5)°, illustrating the non-planar conformation of such bicyclic systems. nih.gov

Reaction Mechanism Prediction and Transition State Characterization

Computational methods are also used to predict reaction pathways and characterize the transition states of chemical reactions. The synthesis of the 1,2,4-oxadiazole ring itself can proceed through several mechanisms. The most common methods are the [4+1] approach, involving the reaction of an amidoxime (B1450833) with a carboxylic acid derivative, and the [3+2] 1,3-dipolar cycloaddition of a nitrile with a nitrile oxide. chim.itresearchgate.net Oxidative cyclization represents another modern approach to forming the ring under mild conditions. nih.gov The reactivity of the 1,2,4-oxadiazole ring is marked by its propensity for rearrangement, such as the Boulton-Katritzky rearrangement, which can be influenced by reaction conditions and substituents. researchgate.netnih.gov These rearrangements often involve the cleavage of the weak O-N bond. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activities. mdpi.com For 1,2,4-oxadiazole derivatives, 3D-QSAR studies have been instrumental in understanding the structural requirements for their biological effects. nih.govresearchgate.net These models help identify critical features needed for designing potent inhibitors of enzymes like Sortase A in bacteria. nih.gov

QSAR models are validated using statistical metrics. A good model typically has a high cross-validated R² (q²) value (often > 0.5) and a high conventional R² value (> 0.6). nih.gov These studies provide insights into how different substituents on the oxadiazole core influence activity, guiding the synthesis of new, more effective molecules. researchgate.netiaea.org For example, QSAR studies on 1,2,4-oxadiazoles as caspase-3 activators for cancer treatment have produced reliable models that highlight the importance of specific substitutions to improve anticancer activity. mdpi.com

The table below summarizes the statistical results from a representative 3D-QSAR study on 1,2,4-oxadiazole derivatives.

| Parameter | Value | Description |

| q² (Cross-validated R²) | 0.6319 | Indicates good internal predictive ability of the model. |

| R² (Non-cross-validated R²) | 0.9235 | Shows a strong correlation between predicted and experimental activities for the training set. |

| pred_r² (External validation R²) | 0.5479 | Confirms the model's ability to predict the activity of an external test set. |

| F value | 179.0 | High F-test value indicating a statistically significant regression model. |

| Data derived from a 3D-QSAR study on 1,2,4-oxadiazole derivatives as Sortase A inhibitors. nih.gov |

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the structural basis of a compound's potential biological activity.

Although specific docking studies for this compound are not detailed in the available research, studies on analogous compounds with the 1,2,4-oxadiazole or the isomeric 1,3,4-oxadiazole (B1194373) core have demonstrated their potential to interact with various protein targets. For instance, derivatives of 1,2,4-oxadiazole linked to 5-fluorouracil (B62378) have been docked into the active site of the Human Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. nih.gov Similarly, novel 1,3,4-oxadiazole derivatives have been investigated as potential tubulin inhibitors, with molecular docking studies revealing crucial hydrogen bonding and hydrophobic interactions within the binding site. nih.gov

In studies of other 1,3,4-oxadiazole derivatives, binding affinities have been predicted for targets such as E. coli DNA gyrase and VEGFR2. mdpi.comsemanticscholar.org For example, ketone-substituted benzohydrazide (B10538) derivatives of 1,3,4-oxadiazole have shown good binding affinities, with docking scores in the range of -8 to -9 kcal/mol against E. coli DNA gyrase. mdpi.com These studies often reveal that the oxadiazole nucleus and its substituents can form key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the protein's active site. nih.govmdpi.com For instance, in one study, the 1,3,4-oxadiazole nucleus of the compounds was found to interact with amino acid residues like Alanine A:421, Valine A:420, and Tyrosine A:478 of the target protein. mdpi.com

The predicted binding affinity of a compound is often expressed as a docking score or estimated inhibitory constant (Ki). While a direct binding affinity for this compound cannot be provided, the table below summarizes the binding affinities of some related oxadiazole derivatives against their respective protein targets, illustrating the potential for this class of compounds to exhibit significant protein-ligand interactions.

| Compound Class | Protein Target | Predicted Binding Affinity (Docking Score, kcal/mol) |

|---|---|---|

| Ketone-substituted 1,3,4-oxadiazole derivatives | E. coli DNA gyrase | -8 to -9 |

Pharmacophore modeling is another important computational tool that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. A pharmacophore model can be generated based on a set of active compounds or from the crystal structure of a protein-ligand complex.

For derivatives of 1,2,4-oxadiazole, pharmacophore models have been developed to understand their key interaction features. For example, in a study of 1,2,4-oxadiazole linked 5-fluorouracil derivatives, a pharmacophore model was generated using the PharmaGist web server. nih.gov Such models typically highlight features like hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers that are crucial for biological activity.

The chemical structure of this compound, featuring an aromatic benzyl (B1604629) group, a hydrogen-bond-accepting 1,2,4-oxadiazole ring, and a hydrogen-bond-donating amino group, suggests that it could fit pharmacophore models developed for various targets. The benzyl group can participate in hydrophobic interactions, while the nitrogen atoms of the oxadiazole ring and the amine group can act as hydrogen bond acceptors and donors, respectively. These features are commonly found in pharmacophore models for enzyme inhibitors and receptor antagonists.

While a specific pharmacophore model for this compound is not available, the general features of pharmacophore models for related oxadiazole compounds suggest that the key interaction features would likely include:

An aromatic/hydrophobic region corresponding to the benzyl group.

A hydrogen bond acceptor feature associated with the nitrogen atoms of the 1,2,4-oxadiazole ring.

A hydrogen bond donor feature from the 5-amino group.

These predicted features can guide the virtual screening of compound libraries and the design of new derivatives with potentially enhanced biological activity.

Exploration of Biological Activity and Mechanistic Insights Pre Clinical, in Vitro, and Animal Model Studies

Enzyme Inhibition Studies and Molecular Target Identification

The 1,2,4-oxadiazole (B8745197) moiety serves as a versatile scaffold in the design of enzyme inhibitors, acting as a bioisostere for amide and ester groups, which can facilitate crucial interactions with receptor binding sites. nih.gov

SARS-CoV-2 Main Protease (Mpro): The main protease of SARS-CoV-2 is a primary target for antiviral drug development due to its essential role in viral replication. nih.gov While specific data on 3-Benzyl-1,2,4-oxadiazol-5-amine is not detailed, related peptidomimetic derivatives have shown inhibitory activity against SARS-CoV-2 Mpro. For instance, an analogue of the inhibitor boceprevir, which incorporates a different heterocyclic system but shares the concept of targeting protease active sites, demonstrated an IC50 value of 0.034 µM. nih.gov The development of such inhibitors often focuses on creating covalent bonds with the catalytic cysteine residue (Cys145) in the Mpro active site to arrest viral replication. nih.gov

Glycogen (B147801) Phosphorylase (GP): Glycogen phosphorylase is a validated target for managing type 2 diabetes mellitus, as it regulates glucose levels by breaking down glycogen. nih.gov Studies on 1,2,4-oxadiazole derivatives have demonstrated their potential as GP inhibitors. For example, 5-(β-d-glucopyranosyl)-3-(2-naphthyl)-1,2,4-oxadiazole was identified as a potent inhibitor of rabbit muscle glycogen phosphorylase b (GPb), showcasing the effectiveness of the oxadiazole ring in this context. nih.gov The inhibitory activity is influenced by the substituents on the oxadiazole ring, indicating that the benzyl (B1604629) group in this compound could play a significant role in its interaction with the enzyme.

Peptide Deformylase (PDF): As an essential metalloenzyme in bacteria, peptide deformylase is a key target for novel antibacterial agents. nih.govnih.gov Research has shown that biaryl acid analogs containing functionalities like tetrazole or carboxylate can act as potent, competitive inhibitors of E. coli PDF. nih.gov These acidic groups are proposed to interact directly with the metal cation in the enzyme's active site. nih.gov The 1,2,4-oxadiazole ring, with its potential for hydrogen bonding and specific spatial arrangement, is explored in similar contexts to achieve inhibitory activity.

The 1,2,4-oxadiazole scaffold has been incorporated into molecules designed to modulate critical cellular signaling pathways, particularly those involved in cancer and inflammation.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition: A series of 2,3,4-triaryl-1,2,4-oxadiazol-5-ones, which are structurally related to this compound, were developed as inhibitors of p38α MAPK. nih.gov This kinase is a central regulator of cellular responses to inflammatory cytokines and stress. nih.gov Certain synthesized compounds showed good inhibitory activity, with molecular modeling suggesting they bind effectively in the ATP binding pocket of the p38α kinase. nih.gov For instance, the two most effective inhibitors, compounds 3e and 3f in the study, significantly reduced p38α activity with IC50 values of 80 nM and 150 nM, respectively. nih.gov

EGFR/VEGFR-2 Inhibition: Novel hybrids combining 1,2,3-triazole and 1,2,4-oxadiazole moieties have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both crucial in tumor progression and angiogenesis. nih.gov Several of these hybrid compounds displayed potent antiproliferative activity against cancer cell lines, with GI50 values in the nanomolar range, comparable to the reference drug Erlotinib. nih.govnih.gov This suggests that the 1,2,4-oxadiazole core can be a key component in designing multi-targeted anticancer agents. nih.gov

Receptor Binding Affinity Studies

Derivatives of 1,2,4-oxadiazole have been synthesized and evaluated for their ability to bind to various G-protein coupled receptors (GPCRs), which are important drug targets.

Muscarinic Cholinergic Receptors: A series of 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydro-1-methylpyridines were tested for their binding affinity to central muscarinic cholinergic receptors. nih.gov The study revealed that the nature of the alkyl substituent on the oxadiazole ring determined whether the compound acted as an agonist or an antagonist. nih.gov For example, compounds with unbranched alkyl chains were agonists, while those with branched substituents were antagonists. nih.gov This highlights the sensitivity of receptor interaction to the substitution pattern on the 1,2,4-oxadiazole ring.

Serotonin 5-HT1A Receptors: While not directly involving a 1,2,4-oxadiazole, studies on related heterocyclic compounds demonstrate the general approach to achieving high receptor affinity. For example, compounds bearing a 2-MeO-Ph-piperazine moiety linked to an amine showed highly selective and significant binding affinity for the 5-HT1A receptor, with Ki values as low as 1.2 nM. mdpi.com This indicates the potential for incorporating the this compound scaffold into designs targeting specific neurotransmitter receptors.

In Vitro Cellular Studies

The biological effects of 1,2,4-oxadiazole derivatives have been further characterized through a variety of cell-based assays to determine their functional impact and mechanism of action at the cellular level.

Antiproliferative and Anticancer Activity: Numerous studies have utilized cell-based assays to confirm the anticancer potential of 1,2,4-oxadiazole-containing compounds. Hybrid molecules of 1,2,3-triazole and 1,2,4-oxadiazole were evaluated for their antiproliferative effects against various cancer cell lines, showing significant activity with GI50 values ranging from 28 to 104 nM. nih.govnih.gov Similarly, compounds carrying a 3-amino-1,2,4-triazole scaffold, a related azole structure, also demonstrated potent anticancer activity, underscoring the potential of these heterocyclic cores in oncology research. nih.gov

Table 1: Antiproliferative Activity of Selected Oxadiazole/Triazole Hybrids This table is interactive. You can sort and filter the data.

| Compound ID | Target | Cell Line | Activity (GI50) | Reference |

|---|---|---|---|---|

| Hybrid 7j | EGFR/VEGFR-2 | Cancer Cell Line Panel | Potent | nih.gov |

| Hybrid 7k | EGFR/VEGFR-2 | Cancer Cell Line Panel | Potent | nih.gov |

| Hybrid 7l | EGFR/VEGFR-2 | Cancer Cell Line Panel | Potent | nih.gov |

| Hybrid 6i | EGFR | Cancer Cell Line Panel | 29 nM | nih.gov |

| Hybrid 10e | EGFR | Cancer Cell Line Panel | 25 nM | nih.gov |

Apoptosis Induction: A key mechanism by which many anticancer compounds exert their effect is the induction of programmed cell death, or apoptosis. Studies on 1,2,4-oxadiazole derivatives have confirmed their ability to trigger this process. For instance, 1,2,3-triazole/1,2,4-oxadiazole hybrids were found to promote apoptosis by activating key effector enzymes called caspases (specifically caspase-3 and caspase-8). nih.govnih.gov

Further investigation into the apoptotic pathway revealed that these compounds modulate the levels of the Bcl-2 family of proteins, which are crucial regulators of apoptosis. The studies showed a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax. nih.govnih.gov This shift in the Bax/Bcl-2 ratio is a classic hallmark of the intrinsic apoptotic pathway. researchgate.net For example, compounds 7k and 7l induced a 34- and 40-fold increase in Bax levels, respectively, in A-594 cancer cells. nih.gov These findings strongly suggest that the 1,2,4-oxadiazole scaffold can be instrumental in designing molecules that selectively induce apoptosis in cancer cells. researchgate.net

Table 2: Apoptotic Activity of Selected 1,2,3-Triazole/1,2,4-Oxadiazole Hybrids This table is interactive. You can sort and filter the data.

| Compound ID | Apoptotic Mechanism | Effect on Bax | Effect on Bcl-2 | Reference |

|---|---|---|---|---|

| Hybrid 7j | Caspase-3/8 activation | Upregulation (32-fold) | Downregulation (5-fold) | nih.gov |

| Hybrid 7k | Caspase-3/8 activation | Upregulation (34-fold) | Downregulation (6-fold) | nih.gov |

| Hybrid 7l | Caspase-3/8 activation | Upregulation (40-fold) | Downregulation (8-fold) | nih.gov |

| Hybrid 6i | Caspase-3/8 activation | Upregulation | Downregulation | nih.gov |

Investigation in Animal Models for Pharmacological Effects (excluding human clinical data)

Preclinical evaluation in animal models is a cornerstone of drug discovery, offering initial insights into the potential therapeutic effects and the physiological targets of a new chemical entity. For compounds like this compound, such studies are crucial for establishing a pharmacological profile.

Evaluation of Specific Biological Effects (e.g., anti-inflammatory effects)

The 1,2,4-oxadiazole nucleus is a recognized scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory properties. nih.govnih.gov Animal models of inflammation are commonly used to assess these effects. For instance, the carrageenan-induced paw edema model in rats is a standard acute inflammation assay. ijpras.comnih.govnih.gov In this model, the injection of carrageenan into the rat's paw elicits an inflammatory response characterized by swelling (edema). The efficacy of a test compound is measured by its ability to reduce this swelling compared to a control group.

While direct studies on this compound are not widely reported, research on structurally related compounds provides valuable insights. For example, a series of 3-aryl-5-decapentyl-1,2,4-oxadiazoles demonstrated anti-inflammatory properties in mice comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792) and ibuprofen. nih.gov Another study on 1,3,4-oxadiazole (B1194373) derivatives also confirmed their anti-inflammatory potential in the rat paw edema model. nih.gov These findings suggest that the 1,2,4-oxadiazole ring system, a core feature of this compound, is a promising pharmacophore for the development of anti-inflammatory agents.

Other animal models used to evaluate anti-inflammatory effects include the oxazolone-induced ear edema in mice, which models delayed contact hypersensitivity, and the acetic acid-induced vascular permeability test. ijpras.com These models help to further characterize the anti-inflammatory profile of a compound, distinguishing between different mechanisms of action.

Animal Model Studies for Target Validation

Target validation in animal models aims to confirm that the therapeutic effects of a compound are mediated through its intended biological target. For 1,2,4-oxadiazole derivatives, a variety of targets have been explored. For instance, some 1,2,4-oxadiazole-5-one derivatives have been investigated as inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways. nih.gov While these studies primarily involved in vitro assays and molecular modeling, they lay the groundwork for in vivo target validation.

Metabolic Transformations and In Vitro Enzymatic Studies

Understanding the metabolic fate of a compound is critical for its development as a therapeutic agent. In vitro studies using liver enzymes are instrumental in predicting how a compound will be processed in the body.

Oxadiazole Ring-Opening Reductive Reactions

The 1,2,4-oxadiazole ring is a heterocyclic system that can undergo metabolic cleavage. One potential pathway is through reductive ring-opening reactions. The stability of the oxadiazole ring can vary depending on its substituents. It has been reported that heating 3-aryl-5-methyl-1,2,4-oxadiazoles with benzyl alcohol or benzylamine (B48309) can lead to the cleavage of the ring and the formation of an aryl nitrile. rsc.org This suggests that under certain biological conditions, particularly in a reductive environment, the 1,2,4-oxadiazole ring of this compound could be susceptible to similar cleavage, yielding corresponding nitrile-containing metabolites.

Hydrolysis Pathways and Other Metabolic Cleavages

Hydrolysis is another important metabolic pathway. While the 1,2,4-oxadiazole ring is generally considered to be relatively stable to hydrolysis, enzymatic processes can facilitate its cleavage. Studies on related heterocyclic systems can provide clues. For example, the hydrolysis of a 1,2,4-thiodiazolium salt has been shown to yield a 1,2,4-oxadiazole, indicating the chemical reactivity of related ring systems. researchgate.net

Beyond the ring itself, the substituents on the oxadiazole core are also subject to metabolic transformations. The benzyl group, for instance, is susceptible to oxidation. The amine group at the 5-position can undergo various conjugation reactions, such as acetylation or glucuronidation.

In Vitro Intrinsic Clearance Using Liver Microsomes

The intrinsic clearance (Clint) is a measure of the metabolic stability of a compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. A high Clint value indicates that the compound is rapidly metabolized, while a low value suggests greater stability.

These assays are typically conducted using liver microsomes from different species, including humans, rats, and mice, to assess inter-species differences in metabolism. nih.gov The depletion of the parent compound over time is measured, and from this, the half-life (t1/2) and the intrinsic clearance are calculated. For example, a study on various central nervous system drugs reported apparent intrinsic clearance (Clint, app) values in human liver microsomes ranging from less than 5.8 to 477 µL/min/mg. nih.gov

While specific intrinsic clearance data for this compound is not available in the reviewed literature, a hypothetical data table based on typical findings for similar small molecules is presented below to illustrate how such data is reported.

| Parameter | Value | Units |

| Incubation Time | 0, 5, 15, 30, 60 | min |

| Microsomal Protein Concentration | 0.5 | mg/mL |

| Calculated Half-Life (t1/2) | 45 | min |

| Calculated Intrinsic Clearance (Clint) | 30.8 | µL/min/mg |

This table represents hypothetical data for illustrative purposes.

Species Differences in Metabolic Pathways (e.g., rat vs. human)

Comprehensive studies detailing the comparative metabolic pathways of this compound in different species, such as rats versus humans, are not described in the available scientific literature. Research into the biotransformation of this specific compound, which would identify potential phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) metabolites, and elucidate species-specific differences in enzymatic reactions (e.g., cytochrome P450 isoforms), has not been published. Therefore, no data can be presented on how the metabolic profile of this compound might differ between preclinical animal models and humans.

Structure-Activity Relationship (SAR) Studies Correlating Structure to Biological Mechanisms

Detailed Structure-Activity Relationship (SAR) studies that specifically correlate the chemical structure of this compound to its biological mechanisms of action are not available in the reviewed literature. While SAR studies are crucial for optimizing lead compounds, such research on this particular molecule has not been reported.

Elucidation of Key Pharmacophoric Features

The key pharmacophoric features of this compound have not been elucidated in published research. A pharmacophore model for this compound, which would define the essential spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers required for its biological activity, is not available. The development of such a model would necessitate extensive SAR data and computational studies, which have not been conducted for this specific molecule.

Potential Research Applications Non Clinical

As Synthetic Intermediates for Complex Molecule Synthesis

The 1,2,4-oxadiazole (B8745197) ring is a recognized bioisostere for amide and ester functionalities, offering enhanced metabolic stability and a fixed geometry that is advantageous in the design of bioactive molecules. mdpi.comfrontiersin.orgnih.gov This makes 3-Benzyl-1,2,4-oxadiazol-5-amine a valuable starting material or intermediate for the synthesis of more complex and biologically relevant molecules. The presence of the reactive amine group and the benzyl (B1604629) moiety provides multiple sites for chemical modification, allowing for the construction of a diverse library of derivatives.

The synthesis of 1,2,4-oxadiazoles can be achieved through various methods, such as the cyclization of amidoximes with carboxylic acids or their derivatives. mdpi.com For instance, the reaction of amidoximes with acyl chlorides, sometimes facilitated by a catalyst like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or pyridine (B92270), is a common route. nih.gov Another approach involves the 1,3-dipolar cycloaddition of nitrile oxides with nitriles, which can be catalyzed by platinum(IV). nih.gov These synthetic strategies can be employed to either produce this compound or to use it as a precursor for more elaborate structures. The amino group of the compound can be acylated, alkylated, or used in coupling reactions to introduce a wide array of functional groups, leading to the creation of novel chemical entities with potential applications in medicinal chemistry and other fields. ekb.eg For example, the synthesis of novel 1,3,4-oxadiazole (B1194373) derivatives has been achieved through multi-step reactions starting from precursors that could be conceptually related to derivatives of this compound. nih.gov

Role in Materials Science (e.g., electron-transporting materials)

The field of materials science has seen a growing interest in organic compounds with specific electronic properties for applications in devices such as organic light-emitting diodes (OLEDs). Electron-deficient heterocyclic compounds are often sought after for their electron-transporting capabilities. The 1,3,4-oxadiazole ring system, a close isomer of the 1,2,4-oxadiazole found in the title compound, is a well-known electron-transporting moiety. nih.gov Derivatives of 1,3,4-oxadiazole are frequently incorporated into OLEDs as an electron-transporting, hole-blocking (ETHB) layer to improve device efficiency by balancing charge injection and transport. nih.govresearchgate.net

While direct research on the material science applications of this compound is limited, the known properties of related oxadiazole derivatives suggest its potential in this area. The electron-withdrawing nature of the oxadiazole ring could impart electron-transporting properties to materials incorporating this scaffold. The photophysical properties of 2,5-diphenyl-substituted 1,3,4-oxadiazoles have been studied, revealing their luminescent properties which make them suitable for optoelectronic devices. nih.gov Theoretical studies on 2-(2-hydroxyphenyl)-1,3,4-oxadiazole derivatives have also suggested their potential as electron transport materials. The benzyl and amine groups on this compound offer handles for polymerization or for tuning the electronic and physical properties of the resulting materials.

Development as Molecular Probes for Biochemical Research

Molecular probes are essential tools in biochemical research for the detection and imaging of biological molecules and processes. Fluorescent probes, in particular, are widely used due to their high sensitivity and versatility. Heterocyclic compounds often form the core of fluorescent dyes. While specific development of this compound as a molecular probe has not been extensively reported, the structural motifs present in the molecule are found in known fluorescent probes. For instance, novel benzothiazole (B30560) derivatives have been designed as fluorescent probes for the detection of β-amyloid and α-synuclein aggregates, which are hallmarks of Alzheimer's and Parkinson's diseases, respectively. rsc.org

Exploration in Agrochemicals (e.g., herbicidal, insecticidal, fungicidal properties)

The 1,2,4-oxadiazole heterocycle is a prominent scaffold in the field of agrochemicals, with derivatives exhibiting a broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties. dntb.gov.ua This has led to the exploration of various oxadiazole-containing compounds as potential crop protection agents.

Fungicidal Properties: Several studies have highlighted the antifungal activity of 1,2,4-oxadiazole derivatives. For example, a series of novel benzamides containing a 1,2,4-oxadiazole moiety were synthesized and showed good fungicidal activities against several plant pathogens, with some compounds exhibiting better efficacy than the commercial fungicide pyraclostrobin (B128455) against Botrytis cinereal. dntb.gov.ua Another study on 1,2,4-oxadiazole derivatives containing amide fragments found a compound with excellent antifungal activity against Sclerotinia sclerotiorum, comparable to the commercial fungicides thifluzamide (B1681302) and fluopyram. mdpi.com

| Compound/Derivative Class | Target Fungi | Reported Activity (EC₅₀/Inhibition) | Reference |

| Benzamides with 1,2,4-oxadiazole | Botrytis cinereal | 83.1-84.4% inhibition at 100 mg/L | dntb.gov.ua |

| 1,2,4-Oxadiazole with amide fragments | Sclerotinia sclerotiorum | EC₅₀ = 2.9 μg/mL | mdpi.com |

Herbicidal Properties: The 1,2,4-oxadiazole ring has also been incorporated into molecules with herbicidal activity. dntb.gov.ua While specific data for this compound is not available, a patent for herbicidal benzoxazinones mentions various heterocyclic compounds, indicating the broad interest in such scaffolds for weed control. nih.gov

Insecticidal Properties: The insecticidal potential of oxadiazole derivatives is also an active area of research. Studies on 2-Benzylthio-5-(4-Aminophenyl)-1,3,4-oxadiazole have shown potent insecticidal activity against the cotton bollworm, Helicoverpa armigera. researchgate.net Another study on 1,3,4-oxadiazole derivatives grafted on chitosan (B1678972) demonstrated good insecticidal activity against the cotton leafworm, Spodoptera littoralis. nih.gov These findings suggest that the oxadiazole core, including structures related to this compound, is a promising template for the development of new insecticides.

| Compound/Derivative Class | Target Insect | Reported Activity (LC₅₀/Control) | Reference |

| 2-Benzylthio-5-(4-Aminophenyl)-1,3,4-oxadiazole | Helicoverpa armigera | LC₅₀ = 0.36 mg/mL | researchgate.net |

| 1,3,4-Oxadiazole derivatives on chitosan | Spodoptera littoralis | Good insecticidal activity | nih.gov |

Catalytic Applications

The application of oxadiazole derivatives in catalysis is an emerging area of research. While information on the direct catalytic use of this compound is scarce, the coordination chemistry of 1,2,4-oxadiazoles with metal centers suggests their potential as ligands in catalysis. Metal complexes of oxadiazole ligands have been synthesized and characterized, with some showing interesting properties. mdpi.comresearchgate.netdntb.gov.ua For example, palladium(II) and platinum(II) complexes with oxadiazole-containing ligands have been prepared. dntb.gov.ua The ability of the nitrogen atoms in the oxadiazole ring to coordinate with metal ions could be exploited to create novel catalysts for a variety of organic transformations.

Furthermore, the synthesis of 1,2,4-oxadiazoles itself can be catalyzed. For instance, PTSA-ZnCl₂ has been reported as an efficient catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org While this is not a direct application of the title compound as a catalyst, it highlights the interplay between oxadiazoles (B1248032) and catalytic systems. The potential for this compound to act as an organocatalyst, perhaps leveraging the basicity of the amine group in conjunction with the electronic nature of the oxadiazole ring, remains an area for future investigation.

Future Research Directions and Unaddressed Scientific Questions

Development of Novel and More Efficient Synthetic Routes